(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride
Overview
Description
(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as fluorenes. These compounds are characterized by a fluorene backbone, which is a polycyclic aromatic hydrocarbon. The hydrochloride salt form of (9H-Fluoren-9-ylmethyl)-methyl-amine is commonly used in various chemical reactions and research applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride typically involves the reaction of 9H-fluorene with formaldehyde and methylamine. The process can be summarized as follows:
Formation of (9H-Fluoren-9-ylmethyl)amine: 9H-fluorene reacts with formaldehyde in the presence of a base to form (9H-Fluoren-9-ylmethyl)amine.
Methylation: The (9H-Fluoren-9-ylmethyl)amine is then methylated using methyl iodide or a similar methylating agent to form (9H-Fluoren-9-ylmethyl)-methyl-amine.
Hydrochloride Formation: Finally, the (9H-Fluoren-9-ylmethyl)-methyl-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted fluorenes with different functional groups.
Scientific Research Applications
(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl 6-aminohexylcarbamate hydrochloride
- 9H-Fluorene, 9-methyl-
Uniqueness
(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in various chemical and biological applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-16-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15;/h2-9,15-16H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZZHNNYQRGHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-52-4 | |
Record name | 9H-Fluorene-9-methanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(9H-fluoren-9-yl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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